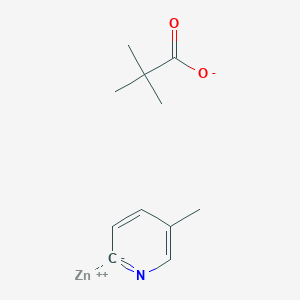

zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is a complex compound that features zinc as the central metal ion coordinated with 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide under controlled conditions. One common method involves the use of zinc acetate as the zinc source, which reacts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide in an organic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.

Reduction: Reduction reactions can convert the compound to lower oxidation states.

Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including Michael addition reactions and Suzuki-Miyaura coupling

Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics

Industry: The compound is used in the development of advanced materials, including metal-organic frameworks and coordination polymers

Wirkmechanismus

The mechanism by which zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide exerts its effects involves the coordination of zinc with the ligands, which influences the compound’s reactivity and stability. The molecular targets include various organic substrates that interact with the zinc center, leading to catalytic activity in reactions such as Michael addition and cross-coupling . The pathways involved often include electron transfer processes and coordination chemistry principles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Zinc;1-chloro-4-methoxybenzene-5-ide;iodide

- Zinc;oxalate;2-pyridin-2-ylpyridine

- Zinc;2-amino-N’-(pyridin-2-ylmethylene)benzohydrazide

Uniqueness

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is unique due to its specific ligand coordination, which imparts distinct catalytic properties and reactivity. Compared to similar compounds, it offers enhanced stability and efficiency in catalytic applications, making it a valuable compound in both research and industrial settings .

Biologische Aktivität

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is a complex coordination compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Compound Overview

This compound consists of zinc as the central metal ion coordinated with 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands. The unique coordination environment imparts distinct chemical properties that are significant for biological applications.

Synthetic Routes

The synthesis typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide in organic solvents like ethanol. The reaction conditions can be optimized for yield and purity through methods such as:

- Reaction Temperature : Room temperature is commonly used.

- Purification : Filtration and recrystallization are standard purification techniques.

Characterization Techniques

Characterization of the synthesized compound can be performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.

- Infrared (IR) Spectroscopy : To identify functional groups.

- X-ray Diffraction : For elucidating crystal structure.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The zinc ion plays a crucial role in enzyme catalysis and structural stabilization of proteins. The coordination with ligands can modulate the reactivity of the zinc center, influencing interactions with substrates.

Biological Applications

- Enzyme Mimetic Activity : The compound has been studied for its ability to mimic metalloproteins, showcasing catalytic activities similar to those found in natural enzymes.

- Antioxidant Properties : Research indicates that zinc complexes can exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Mimetic | Catalysis similar to carbonic anhydrase | |

| Antioxidant | Scavenging of DPPH radicals | |

| Anticancer | Inhibition of HeLa cell proliferation |

Case Studies

-

Enzymatic Studies : A study demonstrated that this compound could effectively catalyze Michael addition reactions under mild conditions, showcasing its utility in organic synthesis.

- Reference: BenchChem Study

- Cellular Studies : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability, suggesting potential as an anticancer agent.

- Oxidative Stress Reduction : Research has shown that this compound can reduce oxidative damage in neuronal cells, indicating its potential neuroprotective effects.

Eigenschaften

IUPAC Name |

zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKMFDZVIYMZOE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.